

# An In-depth Technical Guide to the Spectroscopic Data of Benzylhydrazine Hydrochloride

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## Compound of Interest

Compound Name: *Benzylhydrazine hydrochloride*

Cat. No.: *B138046*

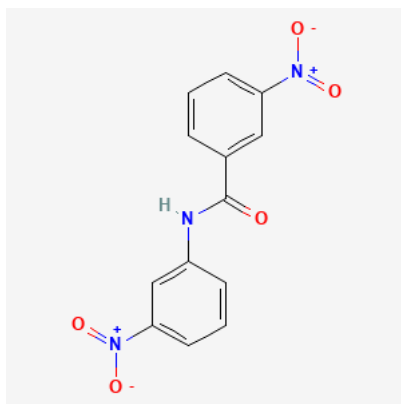
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for **Benzylhydrazine hydrochloride** (CAS No: 1073-62-7). Due to the limited availability of complete, experimentally verified public data for the monohydrochloride salt, this document also includes data for the related free base and dihydrochloride salt to provide valuable context for researchers.

## Chemical Structure and Properties

- Chemical Name: **Benzylhydrazine hydrochloride**
- Synonyms: (Phenylmethyl)hydrazine monohydrochloride, Benzylhydrazinium chloride
- Molecular Formula:  $C_7H_{11}ClN_2$  [\[1\]](#)
- Molecular Weight: 158.63 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)



- Chemical Structure:

## Spectroscopic Data

A complete set of experimentally verified spectroscopic data for Benzylnitrobenzamide monohydrochloride is not readily available in public databases. The following tables summarize the available data and provide context from related compounds.

### 2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

#### <sup>1</sup>H NMR Data

A definitive, publicly available peak list for the <sup>1</sup>H NMR spectrum of **Benzylnitrobenzamide hydrochloride** is not currently available. A published spectrum indicates the presence of aromatic and aliphatic protons consistent with the structure, but a detailed analysis is not provided.<sup>[4]</sup>

#### <sup>13</sup>C NMR Data

Experimentally verified <sup>13</sup>C NMR data for **Benzylnitrobenzamide hydrochloride** is not readily available in the public domain.

### 2.2. Infrared (IR) Spectroscopy

Specific IR absorption data for Benzylnitrobenzamide monohydrochloride is not fully detailed in public spectral databases. However, data for the closely related Benzylnitrobenzamide dihydrochloride provides an indication of the expected vibrational modes.

Table 1: IR Absorption Data for Benzylnitrobenzamide Dihydrochloride

Wavenumber (cm <sup>-1</sup> )	Interpretation
3100 - 2800	N-H and C-H stretching vibrations
1600 - 1400	Aromatic C=C stretching, N-H bending
~700 - 800	C-H out-of-plane bending (aromatic)

Note: This data is for the dihydrochloride salt and may differ slightly from the monohydrochloride.

### 2.3. Mass Spectrometry (MS)

Detailed mass spectra with fragmentation patterns for **Benzylhydrazine hydrochloride** are not readily available. The primary information available is the molecular weight and exact mass.[3] The mass spectrum of the free base, Benzylhydrazine, shows a molecular ion peak (M<sup>+</sup>) at m/z 122 and a base peak at m/z 91, corresponding to the tropylium cation ([C<sub>7</sub>H<sub>7</sub>]<sup>+</sup>).[5]

Table 2: Mass Spectrometry Data

Parameter	Value	Reference
Molecular Weight	158.63 g/mol	--INVALID-LINK--[3]
Exact Mass	158.0610761 Da	--INVALID-LINK--[3]
Monoisotopic Mass	158.0610761 Da	--INVALID-LINK--[3]

## Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for **Benzylhydrazine hydrochloride**.

### 3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Accurately weigh 5-10 mg of **Benzylhydrazine hydrochloride**.

- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, D<sub>2</sub>O) in a 5 mm NMR tube.
- Add a small amount of an internal standard (e.g., TMS or a suitable reference for aqueous solutions) if quantitative analysis or precise chemical shift referencing is required.
- Ensure the sample is fully dissolved and the solution is homogeneous.
- <sup>1</sup>H NMR Acquisition Parameters (400 MHz Spectrometer):
  - Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
  - Spectral Width: 0-12 ppm.
  - Acquisition Time: 3-4 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
  - Temperature: 298 K.
- <sup>13</sup>C NMR Acquisition Parameters (100 MHz Spectrometer):
  - Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
  - Spectral Width: 0-160 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio due to the low natural abundance of <sup>13</sup>C.
  - Temperature: 298 K.

### 3.2. Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind a small amount (1-2 mg) of **Benzylhydrazine hydrochloride** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
- Data Acquisition (FT-IR Spectrometer):
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder.
  - Acquire the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

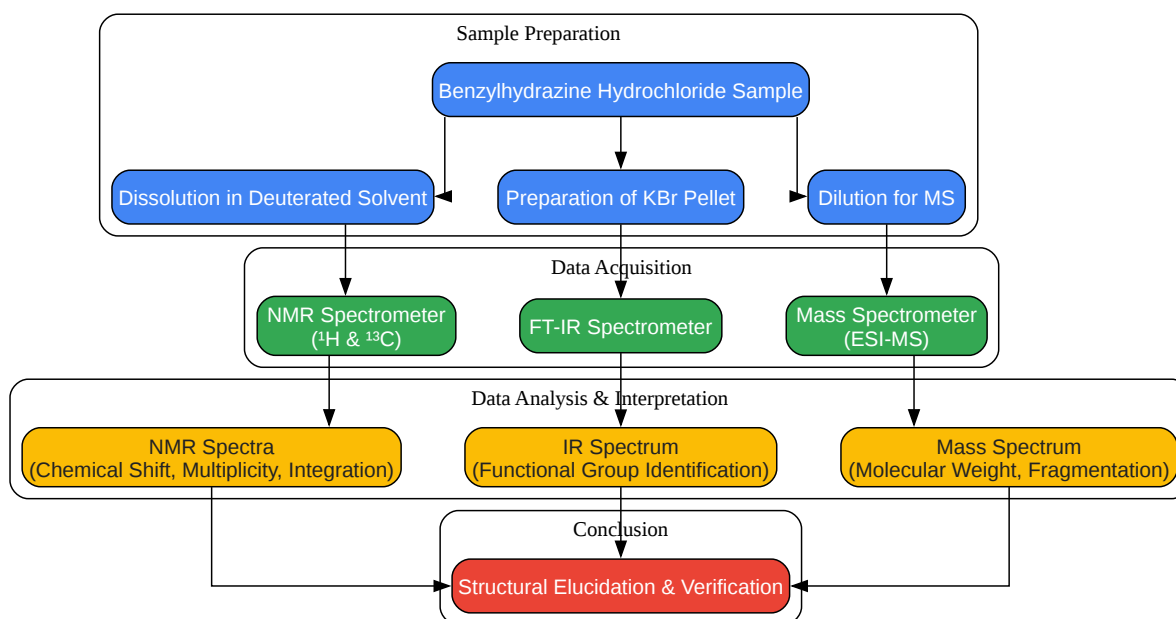
### 3.3. Mass Spectrometry (MS)

- Sample Preparation (Electrospray Ionization - ESI):
  - Prepare a dilute solution of **Benzylhydrazine hydrochloride** (approximately 10-100  $\mu\text{g/mL}$ ) in a suitable solvent such as methanol or acetonitrile/water.
  - The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
- Data Acquisition (ESI-MS):
  - Ionization Mode: Positive ion mode is typically used for hydrazines.
  - Mass Range: Scan a mass-to-charge ( $m/z$ ) range of 50-300 to observe the molecular ion and potential fragments.
  - Capillary Voltage: Typically 3-5 kV.

- Source Temperature: 100-150 °C.
- For fragmentation studies (MS/MS), the protonated molecular ion ( $[M+H]^+$ ) would be selected and subjected to collision-induced dissociation (CID).

## Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like **Benzylhydrazine hydrochloride**.



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- 5. (Phenylmethyl)hydrazine | C<sub>7</sub>H<sub>10</sub>N<sub>2</sub> | CID 11157 - PubChem [pubchem.ncbi.nlm.nih.gov]
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